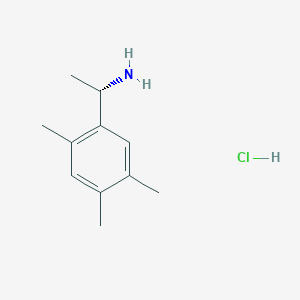
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with three methyl groups and an amine group attached to an ethan-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the amine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors for the reductive amination process.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine: The free base form without the hydrochloride salt.
(1s)-1-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 |
InChI Key |
VOYXEMVOYVGJRF-PPHPATTJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


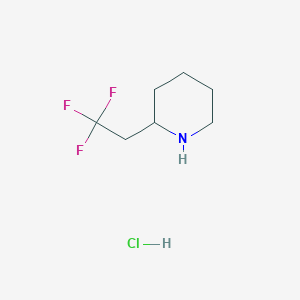
![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
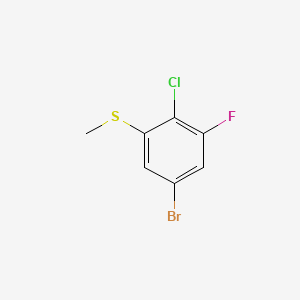


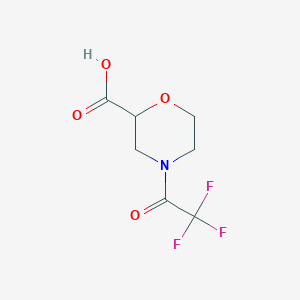
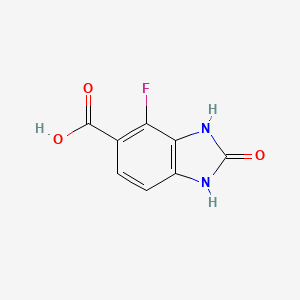
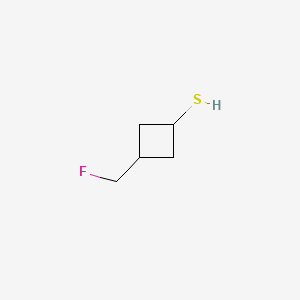
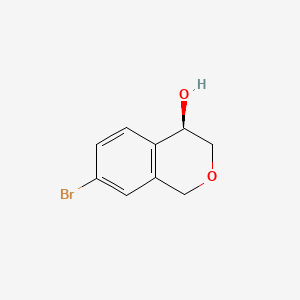
![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)
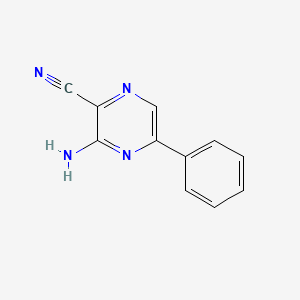
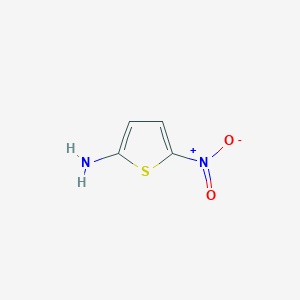
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
